

# Head-to-Head Comparison: The Ketolide ABT-770 Versus Other Antimicrobial Agents

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## Compound of Interest

Compound Name: Abt-770

Cat. No.: B1664311

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This guide provides a comprehensive comparison of the in vitro activity of **ABT-770** (cethromycin), a ketolide antibiotic, against clinically relevant bacterial pathogens. Its performance is contrasted with the earlier ketolide, telithromycin, as well as various macrolides and fluoroquinolones. The data presented is compiled from multiple head-to-head studies to offer an objective overview for research and drug development purposes.

## In Vitro Antimicrobial Activity

The antimicrobial efficacy of **ABT-770** and comparator compounds is summarized below. The data is presented as the Minimum Inhibitory Concentration (MIC) in  $\mu\text{g/mL}$ , which represents the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. The MIC<sub>50</sub> and MIC<sub>90</sub> values indicate the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

### Table 1: Activity against *Streptococcus pneumoniae*

Compound	Penicillin-Susceptible	Penicillin-Resistant	Macrolide-Resistant (mefE+)	Macrolide-Resistant (ermB+)
MIC <sub>90</sub>	MIC <sub>90</sub>	MIC <sub>90</sub>	MIC <sub>90</sub>	
ABT-770	0.002[1]	0.06[2]	0.125[3]	0.015 - 0.032[3]
Telithromycin	0.008[1]	0.12[4]	0.5[3]	0.016 - 0.12[3][4]
Azithromycin	-	-	16-32[3]	>128[3]
Clarithromycin	-	-	16-32[3]	>128[3]
Erythromycin	-	>2[2]	-	-
Levofloxacin	-	>0.5[2]	<1[3]	<1[3]
Gatifloxacin	-	>0.5[2]	<1[3]	<1[3]

**Table 2: Activity against *Staphylococcus aureus***

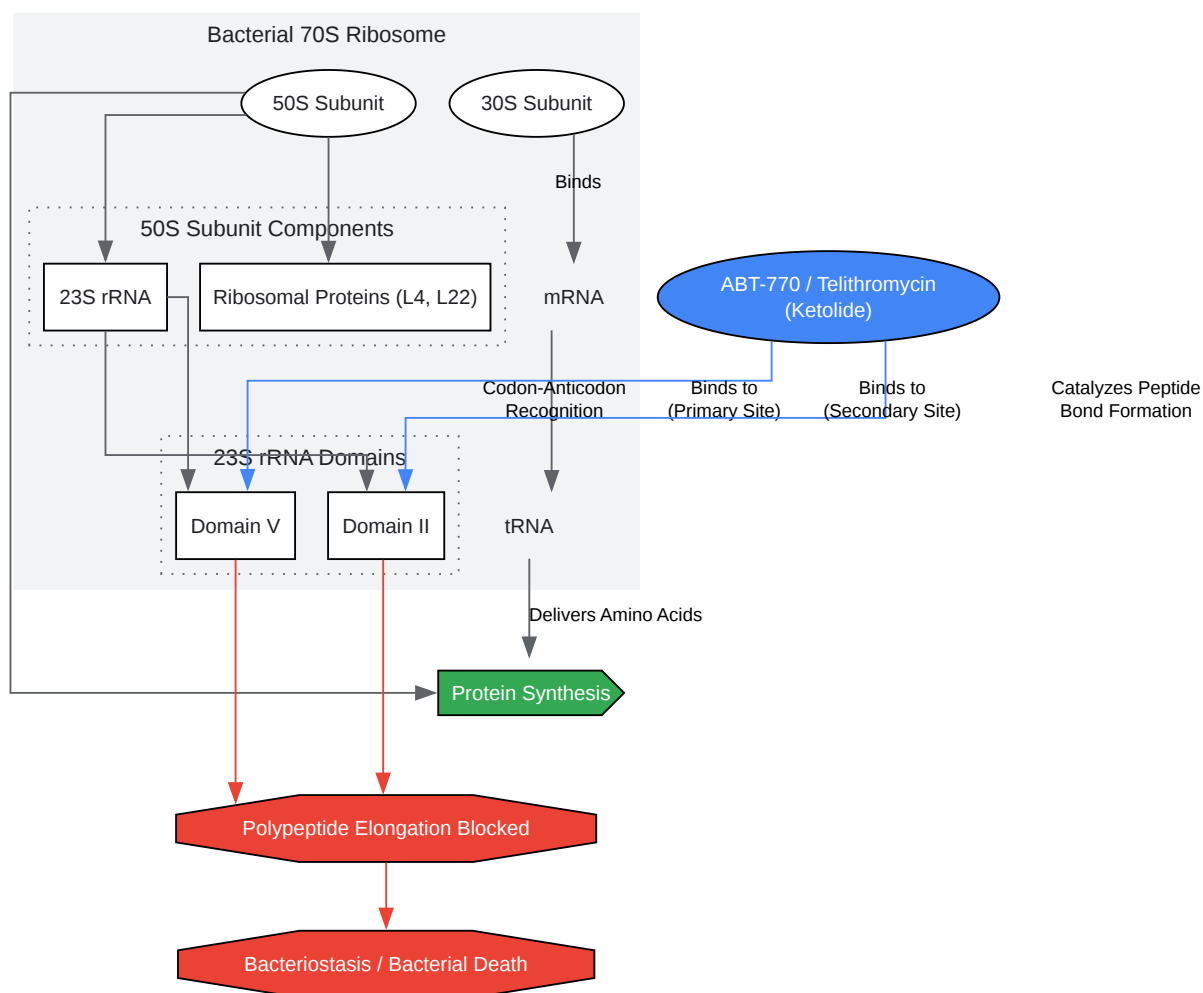
Compound	Macrolide-Susceptible	Inducibly Macrolide-Resistant	Constitutively Macrolide-Resistant
MIC <sub>90</sub>	MIC <sub>90</sub>	MIC <sub>90</sub>	
ABT-770	0.03[4]	0.06[1][4]	>8[1]
Telithromycin	0.06[4]	0.5[1][4]	>8[1]

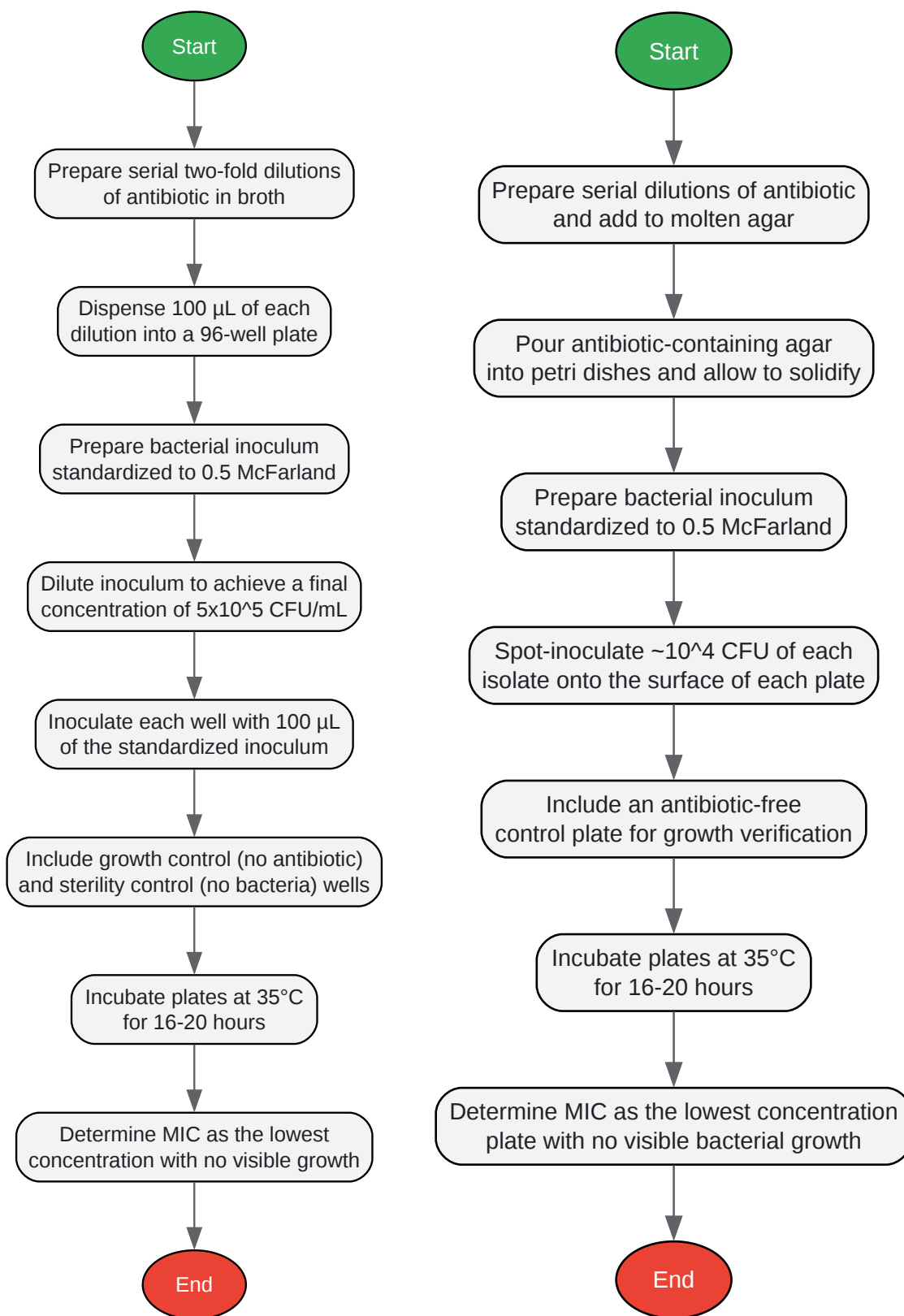
**Table 3: Activity against *Haemophilus influenzae* and *Moraxella catarrhalis***

Compound	Haemophilus influenzae ( $\beta$ -lactamase positive)	Moraxella catarrhalis ( $\beta$ - lactamase positive)
MIC <sub>90</sub>	MIC <sub>90</sub>	
ABT-770	4[2]	0.06[2]
Telithromycin	-	-
Azithromycin	4[5]	0.12[5]
Clarithromycin	16[5]	0.12[5]
Erythromycin	16[5]	0.25[5]
Ciprofloxacin	$\leq 0.01$ -0.06[2]	0.03-0.06[2]
Levofloxacin	$\leq 0.01$ -0.06[2]	0.03-0.06[2]
Gatifloxacin	$\leq 0.01$ -0.06[2]	0.03-0.06[2]
Gemifloxacin	$\leq 0.01$ -0.06[2]	0.03-0.06[2]

## Mechanism of Action: Ketolide Inhibition of Bacterial Protein Synthesis

Ketolides, including **ABT-770** and telithromycin, exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, thereby blocking the progression of the nascent polypeptide chain. A key feature of ketolides is their dual interaction with the 23S rRNA, binding to both domain V and domain II. This dual binding enhances their affinity for the ribosome and confers activity against certain macrolide-resistant strains, particularly those with resistance mediated by efflux pumps or alterations in domain V that would typically reduce the binding of older macrolides.





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